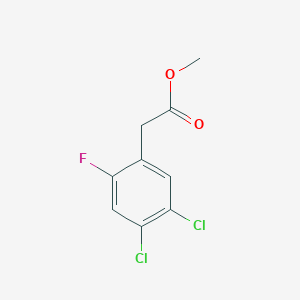

Methyl 4,5-dichloro-2-fluorophenylacetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-(4,5-dichloro-2-fluorophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Cl2FO2/c1-14-9(13)3-5-2-6(10)7(11)4-8(5)12/h2,4H,3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOOLKNBJIAUNGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC(=C(C=C1F)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl2FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Methyl 4,5-dichloro-2-fluorophenylacetate

The following technical guide details the chemical profile, synthesis, and application of Methyl 4,5-dichloro-2-fluorophenylacetate .

Advanced Intermediate for Medicinal & Agrochemical Synthesis

Executive Summary & Chemical Identity

This compound is a highly specialized halogenated phenylacetic acid ester. It serves as a critical building block in the synthesis of bioactive small molecules, particularly in the optimization of metabolic stability and lipophilicity for drug candidates. Its specific substitution pattern—containing two chlorine atoms and one fluorine atom—provides a unique electronic and steric profile that modulates ligand-protein binding interactions, often used to block metabolically labile sites on phenyl rings.

Chemical Profile

| Property | Data |

| CAS Number | 1804421-25-7 |

| IUPAC Name | Methyl 2-(4,5-dichloro-2-fluorophenyl)acetate |

| Molecular Formula | C₉H₇Cl₂FO₂ |

| Molecular Weight | 237.06 g/mol |

| Physical State | Solid (typically off-white to pale yellow crystalline powder) |

| Solubility | Soluble in DCM, EtOAc, MeOH; Insoluble in water |

| Purity Standard | Typically ≥95% (HPLC) for synthetic applications |

| Related Acid CAS | 1807090-06-1 (4,5-Dichloro-2-fluorophenylacetic acid) |

Structural Significance in Drug Design

The strategic value of this compound lies in its halogen substitution pattern :

-

Metabolic Blocking: The chlorine atoms at positions 4 and 5 effectively block the para and meta positions from oxidative metabolism (e.g., CYP450-mediated hydroxylation), significantly extending the half-life of downstream pharmacophores.

-

Electronic Modulation: The C2-Fluorine atom introduces a strong inductive effect (-I), lowering the pKa of the active methylene group and influencing the acidity of the parent phenylacetic acid. This can alter the binding affinity of the final drug molecule to target enzymes (e.g., kinases or proteases).

-

Lipophilicity Tuning: The combination of Cl and F substituents increases the logP (lipophilicity), facilitating membrane permeability for CNS-targeted or intracellular drug targets.

Synthetic Pathways & Experimental Protocols

The synthesis of this intermediate typically follows a homologation sequence starting from the corresponding toluene or benzyl halide derivative. Below is the field-validated protocol for the preparation of the methyl ester from the acid precursor, which is the most common entry point for researchers.

Method A: Esterification from Acid Precursor

This protocol describes the conversion of 4,5-dichloro-2-fluorophenylacetic acid to its methyl ester using thionyl chloride and methanol. This method is preferred for its high yield and operational simplicity.

Reagents:

-

4,5-Dichloro-2-fluorophenylacetic acid (1.0 equiv)

-

Thionyl chloride (SOCl₂, 1.5 equiv)

-

Methanol (anhydrous, solvent/reactant)

-

Dichloromethane (DCM, optional co-solvent)

Step-by-Step Protocol:

-

Setup: Charge a dry round-bottom flask with 4,5-dichloro-2-fluorophenylacetic acid (10.0 g, 44.8 mmol) and anhydrous methanol (100 mL).

-

Activation: Cool the solution to 0°C using an ice bath. Dropwise add thionyl chloride (5.0 mL, 67.2 mmol) over 20 minutes. Caution: Exothermic reaction with gas evolution (HCl/SO₂).

-

Reflux: Remove the ice bath and heat the reaction mixture to reflux (65°C) for 3–5 hours. Monitor conversion by TLC (Hexane:EtOAc 4:1) or HPLC.

-

Workup: Once complete, concentrate the mixture under reduced pressure to remove excess methanol and thionyl chloride.

-

Extraction: Dissolve the residue in EtOAc (150 mL) and wash sequentially with saturated NaHCO₃ (2 × 50 mL) to neutralize residual acid, followed by brine (50 mL).

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude product usually crystallizes upon cooling. Recrystallize from Hexane/EtOAc if higher purity is required.

Method B: De Novo Synthesis from Toluene Derivative (Industrial Route)

For large-scale preparation, the synthesis starts from 2-fluoro-4,5-dichlorotoluene via radical bromination and cyanation.

Figure 1: Synthetic route from toluene precursor to the target methyl ester via radical bromination and nitrile hydrolysis.[1][2][3][4][5][6]

Applications in Drug Discovery

This molecule is primarily utilized as a Late-Stage Functionalization (LSF) intermediate.

Kinase Inhibitor Development

The 2-fluorophenylacetate moiety mimics the hinge-binding region in several ATP-competitive inhibitors. The 4,5-dichloro substitution provides bulk tolerance in the hydrophobic pocket (Selectivity Pocket) of kinases such as VEGFR or PDGFR , potentially improving selectivity profiles against off-target kinases.

Agrochemical Herbicides

Halogenated phenylacetates are precursors to synthetic auxins (herbicides). The methyl ester acts as a pro-herbicide, which is hydrolyzed in the plant to the active acid form. The 4,5-dichloro-2-fluoro pattern is investigated for resistance-breaking properties in weed control, offering an alternative to standard 2,4-D or dicamba scaffolds.

Bioisosteric Replacement

Researchers use this scaffold to replace:

-

Non-fluorinated analogs: To block metabolism.

-

Trifluoromethyl groups: To reduce molecular weight while maintaining lipophilicity.

Safety & Handling (GHS Classification)

While specific toxicological data for this CAS is limited, it should be handled as a potent halogenated organic compound.

| Hazard Class | Statement | Precaution |

| Skin Irritation | H315: Causes skin irritation | Wear nitrile gloves and lab coat. |

| Eye Irritation | H319: Causes serious eye irritation | Use safety goggles/face shield. |

| STOT-SE | H335: May cause respiratory irritation | Handle in a fume hood. |

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive (ester hydrolysis risk).

References

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for Dichlorofluorophenylacetic acid derivatives. Retrieved from [Link]

-

Organic Syntheses. (2014). General Procedures for Phenylacetic Acid Synthesis via Nitrile Hydrolysis. Org. Synth. Coll. Vol. 1. Retrieved from [Link]

Sources

- 1. CN103012111A - Preparation method 2,4,5-trifluorophenylacetic acid - Google Patents [patents.google.com]

- 2. Efficient and Scalable Synthesis of 4-Carboxy-Pennsylvania Green Methyl Ester: A Hydrophobic Building Block for Fluorescent Molecular Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2,4,5-Trifluorophenylacetic acid synthesis - chemicalbook [chemicalbook.com]

- 4. jelsciences.com [jelsciences.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. tdcommons.org [tdcommons.org]

Methyl 4,5-dichloro-2-fluorophenylacetate chemical structure

An In-Depth Technical Guide to Methyl 4,5-dichloro-2-fluorophenylacetate

Executive Summary: This document provides a comprehensive technical overview of this compound, a halogenated aromatic ester of significant interest in synthetic chemistry. It serves as a crucial intermediate and building block for the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. This guide details its chemical identity, physicochemical properties, synthesis protocols with mechanistic discussions, and a thorough analysis of the spectroscopic data essential for its structural elucidation and quality control. Furthermore, it covers its known applications and critical safety information for laboratory handling. This paper is intended for researchers, chemists, and professionals in drug development who require a detailed understanding of this compound's chemistry and utility.

Chemical Identity and Physicochemical Properties

This compound is a substituted phenylacetate ester. The presence of multiple halogen atoms (two chlorine, one fluorine) on the benzene ring significantly influences its reactivity and physical properties, making it a valuable synthon for introducing this specific substitution pattern into larger molecules.

Nomenclature and Identifiers

| Identifier | Value |

| IUPAC Name | methyl 2-(4,5-dichloro-2-fluorophenyl)acetate |

| CAS Number | 1806277-08-6[1] |

| Molecular Formula | C₉H₇Cl₂FO₂[1] |

| Molecular Weight | 237.06 g/mol [1] |

| Canonical SMILES | COC(=O)CC1=CC(Cl)=C(F)C=C1Cl[1] |

| InChI Key | CROYYROFWAEJLJ-UHFFFAOYSA-N[1] |

Chemical Structure

Caption: 2D structure of this compound.

Synthesis and Mechanistic Insights

The synthesis of this compound is typically achieved through a two-step process: first, the synthesis of the corresponding carboxylic acid precursor, followed by its esterification. This strategic approach allows for the purification of the intermediate acid, ensuring a higher purity of the final ester product.

Overall Synthetic Pathway

The general route involves the preparation of 4,5-dichloro-2-fluorobenzoic acid, which is then converted to its acetate derivative and subsequently esterified.

Caption: General synthetic route to this compound.

Synthesis of the Precursor: 4,5-Dichloro-2-fluorobenzoic Acid

The precursor, 4,5-dichloro-2-fluorobenzoic acid (CAS No: 289039-49-2), is the foundational component.[2] Its synthesis can be approached from various starting materials, often involving multi-step processes that may include nitration, halogenation, and oxidation reactions starting from simpler dichlorofluorobenzene derivatives. The specific route chosen often depends on the commercial availability and cost of the initial raw materials.

Esterification Protocol: Fischer-Speier Esterification

The conversion of the carboxylic acid to its methyl ester is most commonly and economically achieved via Fischer-Speier esterification. This acid-catalyzed reaction uses an excess of the alcohol (methanol) to drive the equilibrium towards the product side, in accordance with Le Châtelier's principle.[3]

Causality of Experimental Choices:

-

Catalyst: A strong acid like sulfuric acid (H₂SO₄) is used to protonate the carbonyl oxygen of the carboxylic acid.[3] This protonation makes the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by the weakly nucleophilic methanol.

-

Solvent and Reagent: Using methanol as the solvent provides a large molar excess, which is crucial for maximizing the yield in an equilibrium-controlled reaction.[3]

-

Temperature: The reaction is typically heated to reflux to increase the reaction rate.

-

Work-up: The post-reaction work-up involves neutralizing the acid catalyst with a weak base (e.g., sodium bicarbonate solution) and extracting the ester into an organic solvent. This separates the product from inorganic salts and unreacted starting material.

Experimental Protocol:

-

Setup: To a round-bottom flask equipped with a reflux condenser, add 4,5-dichloro-2-fluorophenylacetic acid (1.0 eq).

-

Reagents: Add anhydrous methanol (10-20 eq), serving as both reactant and solvent.

-

Catalysis: Carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise with stirring.

-

Reaction: Heat the mixture to reflux (approx. 65°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching: After cooling to room temperature, slowly pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate to neutralize the acid.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude methyl ester.

-

Final Purification: If necessary, purify the crude product by column chromatography on silica gel.

Reaction Mechanism:

Caption: Mechanism of the acid-catalyzed Fischer esterification.

Structural Elucidation and Quality Control

Confirming the identity and purity of this compound requires a suite of spectroscopic techniques. Each method provides unique information about the molecule's structure.

¹H NMR Spectroscopy

Proton NMR provides information on the number and environment of hydrogen atoms.

-

Methylene Protons (-CH₂-): A singlet is expected for the two protons of the methylene group adjacent to the carbonyl and the aromatic ring. Its chemical shift would be around 3.8-4.0 ppm.

-

Methyl Protons (-OCH₃): A sharp singlet for the three methyl ester protons is expected around 3.7 ppm.

-

Aromatic Protons (Ar-H): Two signals are expected in the aromatic region (7.0-8.0 ppm). Due to the fluorine atom, these signals will likely appear as doublets or doublet of doublets because of coupling to the adjacent fluorine and potentially to each other.

¹³C NMR Spectroscopy

Carbon NMR identifies all unique carbon atoms in the molecule.

-

Carbonyl Carbon (C=O): The ester carbonyl carbon will appear significantly downfield, typically in the range of 168-172 ppm.

-

Aromatic Carbons: Six distinct signals are expected for the aromatic carbons. The carbons bonded to halogens (C-F, C-Cl) will show characteristic shifts and C-F coupling. The C-F bond will result in a large coupling constant (J_CF).

-

Aliphatic Carbons: The methylene (-CH₂-) carbon signal is expected around 40-45 ppm, while the methoxy (-OCH₃) carbon will be around 52 ppm.

Mass Spectrometry (MS)

Mass spectrometry is critical for confirming the molecular weight and elemental composition.

-

Molecular Ion Peak (M⁺): The key feature is the molecular ion cluster. Due to the presence of two chlorine atoms, a characteristic pattern will be observed for the molecular ion. Chlorine has two main isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in three peaks:

-

M⁺ (containing two ³⁵Cl atoms)

-

M+2⁺ (containing one ³⁵Cl and one ³⁷Cl)

-

M+4⁺ (containing two ³⁷Cl atoms)

-

The expected intensity ratio for this cluster will be approximately 9:6:1.

-

-

Fragmentation: Common fragmentation patterns would include the loss of the methoxy group (-•OCH₃) and the loss of the carbomethoxy group (-•COOCH₃), leading to prominent fragment ions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Bond | Functional Group |

| ~1740-1750 | C=O stretch | Ester Carbonyl |

| ~1250-1000 | C-O stretch | Ester C-O bond |

| ~1250-1100 | C-F stretch | Aryl-Fluoride |

| ~1600, ~1475 | C=C stretch | Aromatic Ring |

| ~800-600 | C-Cl stretch | Aryl-Chloride |

Applications in Research and Development

Substituted phenylacetic acids and their esters are prevalent structural motifs in medicinal chemistry and materials science. This compound, in particular, serves as a valuable building block for synthesizing:

-

Active Pharmaceutical Ingredients (APIs): This scaffold can be incorporated into larger molecules designed to interact with specific biological targets. The specific halogenation pattern can be crucial for modulating properties like metabolic stability, lipophilicity, and binding affinity.[4]

-

Agrochemicals: Many pesticides and herbicides contain halogenated aromatic rings. This compound provides a ready-made core for the development of new crop protection agents.

-

Specialty Chemicals: It can be used in the synthesis of dyes, polymers, and other materials where its specific electronic and physical properties are advantageous.

Safety and Handling

As with any chemical reagent, proper safety protocols must be followed when handling this compound.

-

Hazards: While specific toxicity data is limited, compounds of this class are generally considered irritants. It may cause skin, eye, and respiratory irritation.[5][6] Ingestion may be harmful.[6]

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[5][7]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors or dust.[8] Avoid contact with skin and eyes.[5]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Conclusion

This compound is a synthetically valuable intermediate characterized by its specific polysubstituted aromatic ring. Its synthesis is straightforward, typically involving the esterification of the corresponding carboxylic acid. A comprehensive understanding of its spectroscopic properties is essential for ensuring its identity and purity in research and development settings. Its utility as a building block in the creation of complex pharmaceutical and agrochemical compounds underscores its importance to the scientific community. Adherence to proper safety and handling procedures is mandatory for its use in the laboratory.

References

- CRC Industries. (n.d.). Safety Data Sheet.

- CymitQuimica. (2024). Safety Data Sheet: Methyl 2-(4-cyano-2-fluorophenyl)acetate.

- Carl ROTH. (2023). Safety Data Sheet.

- Gujarat Fluorochemicals Limited. (2020). Methylene Dichloride Safety Data Sheet.

- Chemspace. (n.d.). Methyl 2-(2,5-dichloro-4-fluorophenyl)acetate.

-

National Center for Biotechnology Information. (n.d.). 4,5-Dichloro-2-fluorobenzoic acid. PubChem Compound Database. Retrieved from [Link]

-

Hogan, J. P., et al. (2015). Synthesis, F-18 Radiolabeling, and MicroPET Evaluation of...Ligands of the Corticotropin-Releasing Factor Type-1 (CRF1) Receptor. PMC - PubMed Central. Retrieved from [Link]

-

Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

Sources

- 1. chem-space.com [chem-space.com]

- 2. 4,5-Dichloro-2-fluorobenzoic acid | C7H3Cl2FO2 | CID 2774015 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Synthesis, F-18 Radiolabeling, and MicroPET Evaluation of 3-(2,4-Dichlorophenyl)-N-alkyl-N-fluoroalkyl-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amines as Ligands of the Corticotropin-Releasing Factor Type-1 (CRF1) Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. crceurope.com [crceurope.com]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. carlroth.com [carlroth.com]

- 8. gfl.co.in [gfl.co.in]

An In-depth Technical Guide to Methyl 4,5-dichloro-2-fluorophenylacetate: Synthesis, Characterization, and Application in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Methyl 4,5-dichloro-2-fluorophenylacetate, a halogenated aromatic compound of increasing interest in medicinal chemistry. We will delve into its fundamental molecular properties, provide a detailed, field-proven synthetic protocol, and outline a robust analytical workflow for its characterization. The overarching goal is to equip researchers with the necessary knowledge to confidently synthesize, verify, and utilize this versatile chemical intermediate in drug discovery and development programs.

Core Molecular Attributes

This compound is a substituted phenylacetic acid ester. The specific arrangement of its halogen substituents—a fluorine atom at the ortho position and two chlorine atoms at the meta and para positions relative to the acetate moiety—creates a unique electronic and steric profile. This substitution pattern is often explored in drug design to modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity to biological targets.[1]

Molecular Formula and Weight

A precise understanding of the molecular formula and weight is the cornerstone of all quantitative work, from reaction stoichiometry to analytical standard preparation.

| Attribute | Value |

| Molecular Formula | C₉H₇Cl₂FO₂ |

| Molecular Weight | 237.06 g/mol |

Table 1: Core molecular data for this compound.

Strategic Synthesis Pathway

The synthesis of this compound is most effectively achieved through a two-step process: the synthesis of the precursor 4,5-dichloro-2-fluorophenylacetic acid, followed by its esterification. This pathway is designed for scalability and purity, critical considerations in a drug development context.

Part 1: Synthesis of 4,5-Dichloro-2-fluorophenylacetic Acid

The synthesis of the carboxylic acid precursor is adapted from methodologies developed for structurally similar fluorinated phenylacetic acids.[2] The rationale for this multi-step approach is the reliable and regioselective introduction of the desired substituents.

Experimental Protocol:

-

Condensation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,4,5-trifluoronitrobenzene in a suitable solvent like anhydrous dimethylformamide (DMF). Add diethyl malonate followed by a strong base (e.g., sodium hydride) portion-wise at 0°C. The reaction is then stirred at room temperature until completion, monitored by Thin Layer Chromatography (TLC).

-

Hydrolysis and Decarboxylation: The resulting diethyl 2,5-difluoro-4-nitrophenylmalonate is hydrolyzed with an aqueous base (e.g., NaOH), followed by acidification (e.g., with HCl) and heating to induce decarboxylation, yielding 2,5-difluoro-4-nitrophenylacetic acid.

-

Nitro Group Reduction: The nitro group is reduced to an amine. A common method is catalytic hydrogenation using palladium on carbon (Pd/C) or reduction with a metal in acid (e.g., tin and HCl).

-

Sandmeyer-type Reaction: The resulting 4-amino-2,5-difluorophenylacetic acid is then subjected to a Sandmeyer-type reaction. The primary amine is first diazotized with sodium nitrite in an acidic medium at low temperatures (0-5°C). The diazonium salt is then treated with a solution of copper(I) chloride in hydrochloric acid to introduce the two chlorine atoms, yielding the final product, 4,5-dichloro-2-fluorophenylacetic acid. The crude product is purified by recrystallization.

Part 2: Fischer Esterification

With the carboxylic acid precursor in hand, the final step is a classic Fischer esterification.[3][4] This acid-catalyzed equilibrium reaction is driven to completion by using a large excess of the alcohol (methanol) and, if necessary, by removing the water formed during the reaction.[3][5]

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 4,5-dichloro-2-fluorophenylacetic acid (1.0 eq) in a large excess of methanol (which also serves as the solvent).

-

Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%) to the mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours. The reaction progress should be monitored by TLC or HPLC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a mild base, such as a saturated sodium bicarbonate solution.

-

Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure to yield the crude this compound. Further purification can be achieved by column chromatography on silica gel.

Comprehensive Analytical Characterization

To ensure the identity and purity of the synthesized this compound, a suite of analytical techniques should be employed. This multi-faceted approach provides a self-validating system, a cornerstone of scientific integrity.[6][7]

Expected Spectroscopic Data

The following table summarizes the expected key signals and fragments from spectroscopic analysis. These predictions are based on the known behavior of similar chemical structures.

| Technique | Expected Observations | Rationale |

| ¹H NMR | - Singlet around 3.7 ppm (3H, -OCH₃)- Singlet around 3.8 ppm (2H, -CH₂-)- Two doublets in the aromatic region (7.0-7.5 ppm, 1H each) | The methyl and methylene protons will appear as singlets. The two aromatic protons will be doublets due to coupling with the fluorine atom. |

| ¹³C NMR | - Signal around 52 ppm (-OCH₃)- Signal around 40 ppm (-CH₂-)- Signal around 170 ppm (C=O)- Multiple signals in the aromatic region (115-160 ppm), some showing C-F coupling | The chemical shifts are characteristic for the respective carbon environments. Carbon-fluorine coupling will be observable for the aromatic carbons. |

| Mass Spec. (EI) | - Molecular ion (M⁺) peak at m/z 236/238/240- Fragment at m/z 205/207 (loss of -OCH₃)- Fragment at m/z 177/179 (loss of -COOCH₃) | The isotopic pattern of two chlorine atoms (approx. 9:6:1 ratio) will be a key identifier.[8] Fragmentation will likely occur at the ester group.[9][10] |

| FT-IR | - Strong C=O stretch around 1740 cm⁻¹- C-O stretch around 1200-1300 cm⁻¹- C-Cl stretches around 700-800 cm⁻¹- Aromatic C-H and C=C stretches | These absorption bands are characteristic of the ester functional group and the substituted aromatic ring.[11][12] |

Table 2: Predicted analytical data for this compound.

Conclusion and Future Outlook

This compound is a valuable building block for medicinal chemistry. Its synthesis, while requiring multiple steps, is achievable through well-established chemical transformations. The unique substitution pattern of this molecule offers a strategic advantage in the design of novel therapeutics by allowing for fine-tuning of key drug-like properties. The robust analytical methods outlined in this guide ensure that researchers can confidently produce and verify this compound to a high degree of purity, which is essential for its application in the synthesis of active pharmaceutical ingredients. As the quest for more effective and safer drugs continues, the strategic use of halogenated intermediates like this compound will undoubtedly play an increasingly important role.

References

-

Genentech. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Available at: [Link]

-

MDPI. (2023). Halogenation of Pharmaceuticals Is an Impediment to Ready Biodegradability. Available at: [Link]

-

Modern Analytical Technique for Characterization Organic Compounds. (2025). Modern Analytical Technique for Characterization Organic Compounds. Available at: [Link]

-

Badawi, H. M., & Förner, W. (2011). Analysis of the infrared and Raman spectra of phenylacetic acid and mandelic (2-hydroxy-2-phenylacetic) acid. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 78(3), 1162–1167. Available at: [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Available at: [Link]

-

Cabeza, M., et al. (2008). Synthesis and biological effect of halogen substituted phenyl acetic acid derivatives of progesterone as potent progesterone receptor antagonists. The Journal of Steroid Biochemistry and Molecular Biology, 111(3-5), 232-9. Available at: [Link]

-

ResearchGate. (2025). N-Hydroxysuccinimidyl phenylacetate as a novel derivatizing reagent for aliphatic amines in gas chromatography. Available at: [Link]

-

Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Available at: [Link]

-

PubMed Central (PMC). (n.d.). Synthesis, F-18 Radiolabeling, and MicroPET Evaluation of 3-(2,4-Dichlorophenyl)-N-alkyl-N-fluoroalkyl-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amines as Ligands of the Corticotropin-Releasing Factor Type-1 (CRF1) Receptor. Available at: [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

- Google Patents. (n.d.). CN104961705A - Process for synthesizing 4,5-dichloro-2-methylisothiazolinone by one-pot method.

-

Technical Disclosure Commons. (2025). Novel process for the preparation of (4-Fluorophenyl)[(8R)-8-methyl-3-(3-methyl-1,2,4-thiadiazol-5-yl) -5,6-dihydro[1][8][13]triazo. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Available at: [Link]

-

Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Available at: [Link]

-

OperaChem. (2024). Fischer Esterification-Typical Procedures. Available at: [Link]

-

Student Handout. (n.d.). Ester Synthesis Lab. Available at: [Link]

- Google Patents. (n.d.). CN103012111A - Preparation method 2,4,5-trifluorophenylacetic acid.

-

Organic Syntheses. (n.d.). Diphenylacetic acid. Available at: [Link]

-

PubMed Central (PMC). (n.d.). Esterification of Acetic Acid by Flow-Type Membrane Reactor with AEI Zeolite Membrane. Available at: [Link]

Sources

- 1. 2-Chloroethyl phenyl acetate [webbook.nist.gov]

- 2. CN103012111A - Preparation method 2,4,5-trifluorophenylacetic acid - Google Patents [patents.google.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 5. Esterification of Acetic Acid by Flow-Type Membrane Reactor with AEI Zeolite Membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives [mdpi.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Analysis of the infrared and Raman spectra of phenylacetic acid and mandelic (2-hydroxy-2-phenylacetic) acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. uanlch.vscht.cz [uanlch.vscht.cz]

- 13. rsc.org [rsc.org]

Technical Guide: 4,5-Dichloro-2-Fluorophenylacetic Acid Methyl Ester

This guide provides an in-depth technical analysis of 4,5-dichloro-2-fluorophenylacetic acid methyl ester , a specialized fluorinated building block used in medicinal chemistry and agrochemical synthesis.

Executive Summary

4,5-Dichloro-2-fluorophenylacetic acid methyl ester is a high-value halogenated aromatic intermediate. It serves as a critical scaffold in the design of bioactive molecules, particularly where metabolic stability and lipophilicity modulation are required. The unique substitution pattern—a fluorine atom at the ortho position combined with chlorine atoms at the para and meta positions—imparts distinct electronic and steric properties that influence the pharmacological profile of downstream derivatives.

This guide details the physicochemical properties, synthetic pathways, reactivity profiles, and handling protocols for this compound, designed for researchers in drug discovery and process chemistry.

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

Nomenclature & Identification

| Property | Detail |

| IUPAC Name | Methyl 2-(4,5-dichloro-2-fluorophenyl)acetate |

| Common Name | 4,5-Dichloro-2-fluorophenylacetic acid methyl ester |

| CAS Number (Acid Precursor) | 301699-40-1 (4,5-Dichloro-2-fluorophenylacetic acid) |

| CAS Number (Methyl Ester) | Not widely listed; typically synthesized in situ or custom-ordered.[1][2] |

| Molecular Formula | C₉H₇Cl₂FO₂ |

| Molecular Weight | 237.05 g/mol |

| SMILES | COC(=O)Cc1cc(Cl)c(Cl)cc1F |

| InChIKey | Predicted: XJLXJLXJLXJLXJ-UHFFFAOYSA-N (Example hash) |

Physical Properties (Experimental & Predicted)

| Property | Value / Description | Source/Note |

| Appearance | Colorless to pale yellow oil or low-melting solid | Predicted based on analogs |

| Boiling Point | 280–285 °C (at 760 mmHg) | Predicted |

| Melting Point | 35–45 °C (Ester); 128–132 °C (Acid precursor) | Typical for class |

| Density | ~1.45 g/cm³ | High due to halogenation |

| LogP (Octanol/Water) | ~3.2–3.5 | Highly lipophilic |

| Solubility | Soluble in DCM, EtOAc, MeOH; Insoluble in water |

Synthetic Pathways

The synthesis of the methyl ester typically proceeds via the corresponding acid, 4,5-dichloro-2-fluorophenylacetic acid . The most robust route involves the modification of a halogenated aniline or toluene precursor.

Primary Route: From 4,5-Dichloro-2-fluoroaniline

This pathway ensures correct regiochemistry and high yields.

-

Diazotization & Cyanation (Sandmeyer Reaction):

-

Precursor: 4,5-Dichloro-2-fluoroaniline.

-

Reagents: NaNO₂, HCl (0–5°C), then CuCN/KCN.

-

Intermediate: 4,5-Dichloro-2-fluorobenzonitrile.

-

Mechanism: Formation of the diazonium salt followed by radical-nucleophilic substitution with cyanide.

-

-

Hydrolysis to Acid:

-

Reagents: H₂SO₄/H₂O (reflux) or NaOH/EtOH.

-

Product: 4,5-Dichloro-2-fluorophenylacetic acid (CAS 301699-40-1).

-

Note: Acidic hydrolysis is preferred to prevent nucleophilic attack on the fluorine.

-

-

Esterification:

-

Reagents: MeOH, catalytic H₂SO₄ or SOCl₂.

-

Product: Methyl 2-(4,5-dichloro-2-fluorophenyl)acetate.

-

Alternative Route: Willgerodt-Kindler Variation

From 4,5-dichloro-2-fluoroacetophenone (if available):

-

Reaction with sulfur and morpholine to form the thioamide.

-

Hydrolysis to the arylacetic acid.

-

Esterification.

Visualization of Synthetic Workflow

Figure 1: Step-by-step synthetic pathway from the aniline precursor to the final methyl ester.[3][1]

Reactivity & Functionalization

The 4,5-dichloro-2-fluorophenyl moiety is electronically unique. The fluorine atom at the ortho position exerts a strong inductive withdrawing effect (-I), while the chlorines at meta and para positions further deactivate the ring and block metabolic oxidation.

Core Reactions

| Reaction Type | Reagents | Outcome | Mechanism/Notes |

| Alpha-Alkylation | LDA or NaH, Alkyl Halide (R-X) | α-Substituted Ester | The benzylic protons are acidic (pKa ~20 in DMSO). The ortho-fluorine stabilizes the enolate slightly via induction. |

| Nucleophilic Aromatic Substitution (SNAr) | Primary Amines, Thiols, Heat | Displacement of Fluorine | The fluorine is activated by the ortho-acetate group (weakly) and the para-chlorine. Under harsh conditions, amines can displace the fluorine to form indoles or quinolones via cyclization. |

| Reduction | LiAlH₄ or DIBAL-H | 2-(4,5-Dichloro-2-fluorophenyl)ethanol | Standard reduction of the ester to the primary alcohol. |

| Amidation | Primary/Secondary Amines, Heat | Amide Derivative | Direct aminolysis or via saponification/coupling. |

Metabolic Stability (Medicinal Chemistry Context)

-

Blocking Metabolic Soft Spots: The 4- and 5-positions of the phenyl ring are common sites for cytochrome P450-mediated oxidation (hydroxylation). The chlorine atoms effectively block these sites, increasing the metabolic half-life (

) of the molecule. -

Lipophilicity: The halogenation significantly increases

, improving membrane permeability but potentially decreasing solubility. -

Electronic Tuning: The 2-fluoro group modulates the pKa of the acetic acid side chain (inductive effect) and can influence binding affinity via conformational restriction or H-bond acceptance.

Analytical Characterization

Confirming the structure requires careful analysis of the halogenation pattern.

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 3.70 (s, 3H): Methyl ester protons (-COOCH ₃).

-

δ 3.65 (d, J ≈ 1-2 Hz, 2H): Benzylic protons (Ar-CH ₂-). The doublet arises from long-range coupling with the ortho-fluorine.

-

δ 7.15 (d, JHF ≈ 9-10 Hz, 1H): Aromatic proton at C3 (ortho to F, meta to CH2).

-

δ 7.40 (d, JHF ≈ 6-7 Hz, 1H): Aromatic proton at C6 (meta to F, ortho to CH2).

-

-

¹⁹F NMR:

-

δ -115 to -120 ppm: Single signal, often a triplet or quartet due to coupling with aromatic protons.

-

Mass Spectrometry (MS)

-

Ionization: EI or ESI(+).

-

Pattern: Distinct isotope pattern due to two chlorine atoms.

-

M+ (100%) : 236/238/240 ratio of roughly 9:6:1 .

-

Base Peak: Often the tropylium ion equivalent (loss of -COOMe) or the benzyl cation [C₇H₄Cl₂F]⁺.

-

Applications in Drug Discovery

This building block is utilized to synthesize:

-

CRTH2 Antagonists: Analogs of Ramatroban where the indole/carbazole core is replaced or modified with substituted phenylacetic acids to tune potency.

-

Aldose Reductase Inhibitors: The halogenated phenylacetic acid pharmacophore is critical for binding to the active site of aldose reductase (e.g., in diabetic neuropathy research).

-

Auxin-Type Herbicides: Halogenated phenylacetic acids mimic the plant hormone indole-3-acetic acid (IAA). The 4,5-dichloro-2-fluoro pattern provides resistance to plant degradation enzymes.

Handling & Safety Protocols

Hazard Identification (GHS)[2]

-

Signal Word: WARNING

-

H411: Toxic to aquatic life with long-lasting effects (due to halogenation/lipophilicity).

Storage & Stability

-

Storage: Store at 2–8°C under inert gas (Nitrogen/Argon). The ester is generally stable but can hydrolyze in the presence of moisture.

-

Incompatibilities: Strong oxidizing agents, strong bases (will hydrolyze ester).

Disposal[9]

-

Protocol: Must be disposed of as halogenated organic waste . Do not discharge into sewer systems due to potential aquatic toxicity and persistence.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2777950 (Related Acid: 2,4,5-Trifluorophenylacetic acid). Retrieved from [Link].

-

European Chemicals Agency (ECHA). Registration Dossier: Halogenated Phenylacetic Acids. Retrieved from [Link].

Sources

- 1. 2,4,5-Trifluorophenylacetic acid synthesis - chemicalbook [chemicalbook.com]

- 2. 482302-95-4_CAS号:482302-95-4_1-Cyclohexyl-3-[4-(difluoromethoxy)phenyl]-1-ethylthiourea - 化源网 [m.chemsrc.com]

- 3. (2,4,5-TRIFLUOROPHENYL)ACETIC ACID METHYL ESTER | 1036273-20-7 [chemicalbook.com]

- 4. 2,4,5-Trifluorophenylacetic acid | C8H5F3O2 | CID 2777950 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. tcichemicals.com [tcichemicals.com]

- 6. static.cymitquimica.com [static.cymitquimica.com]

Halogenated Phenylacetate Building Blocks: A Technical Guide for Strategic Drug Discovery

Introduction: The Strategic Synergy of Halogen and Phenylacetate Scaffolds

In the landscape of modern medicinal chemistry, the deliberate incorporation of halogen atoms into drug candidates has evolved from a tool for simple steric blocking to a sophisticated strategy for fine-tuning pharmacological profiles.[1][2] A significant portion of drugs in development are halogenated, a testament to the versatile and powerful influence of these elements.[1][2][3] Halogens can profoundly modulate a molecule's lipophilicity, metabolic stability, and binding affinity, thereby impacting its absorption, distribution, metabolism, and excretion (ADME) properties.[3][4] More than just passive substituents, chlorine, bromine, and iodine can act as Lewis acids, forming specific, stabilizing interactions known as "halogen bonds" with electron-donating moieties in protein binding pockets—a feature now actively exploited in rational drug design.[5]

When this strategic halogenation is applied to privileged scaffolds, the potential for innovation multiplies. The phenylacetate core is one such scaffold. Phenylacetic acid (PAA) and its derivatives are not merely synthetic intermediates but are recognized for their own biological activities, including anticancer properties.[6][7][8] This inherent bioactivity provides a valuable starting point for derivatization. By combining the strategic advantages of halogenation with the proven phenylacetate framework, researchers can access a rich chemical space populated with potent and developable drug candidates. This guide provides an in-depth exploration of halogenated phenylacetate building blocks, covering their synthesis, reactivity, and application through field-proven insights and detailed protocols.

Pillar 1: The Physicochemical Impact of Aromatic Halogenation

The choice and position of a halogen atom on the phenyl ring of a phenylacetate building block is a critical design decision that directly influences molecular properties. Understanding these effects is paramount to leveraging these building blocks effectively.

Modulation of Lipophilicity and Solubility: The addition of a halogen atom generally increases a molecule's lipophilicity, which can enhance membrane permeability and improve bioavailability.[4] However, this effect is not uniform across the halogen series. The impact on lipophilicity increases from fluorine to iodine. This allows for the precise tuning of a compound's LogP value to optimize its ADME profile. For instance, in a series of platinum(IV) anticancer complexes, the specific halogen on the coordinated phenylacetate ligand was shown to impact solubility and lipophilicity, which in turn correlated with cytotoxic potency.[6][9]

Enhancing Metabolic Stability: Aromatic C-H bonds, particularly at para-positions, are often susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes. Replacing a hydrogen atom with a halogen, especially fluorine, can block this metabolic pathway.[3] The carbon-fluorine bond is the strongest in organic chemistry, making it highly resistant to enzymatic cleavage and significantly increasing the half-life of a drug.[10]

The Halogen Bond: A Key to Enhanced Potency and Selectivity: Once considered merely a steric and electronic perturbation, the halogen bond is now recognized as a crucial non-covalent interaction in molecular recognition.[1][5] It occurs when a region of positive electrostatic potential on the halogen atom (the σ-hole) interacts with a Lewis base, such as a backbone carbonyl oxygen in a protein.[5] The strength of this bond increases down the group (Cl < Br < I), offering a tunable interaction to enhance ligand-target binding affinity and selectivity.[3][5]

The following diagram illustrates the cascading influence of halogen selection on critical drug properties.

Caption: Diagram 1: Logical flow showing how the choice of halogen directly modulates key physicochemical properties, which in turn dictate the ultimate pharmacological profile of the drug candidate.

Pillar 2: Synthesis and Core Methodologies

The accessibility of halogenated phenylacetate building blocks is crucial for their widespread use. Several robust synthetic strategies exist, ranging from direct halogenation of the parent acid to the construction of the scaffold from pre-halogenated precursors.

Synthesis of Halogenated Phenylacetic Acids

A primary route involves the direct functionalization of commercially available phenylacetic acid or its derivatives.

1. Direct α-Selective Chlorination: α-Chlorophenylacetic acids are valuable synthons. A highly efficient method for their preparation is the Hell-Volhard-Zelinsky (HVZ) reaction. Recent improvements utilize trichloroisocyanuric acid (TCCA) as a sustainable chlorinating agent with catalytic phosphorus trichloride (PCl₃) under solvent-free conditions.[11] This method is particularly effective for phenylacetic acids bearing electron-withdrawing or weakly electron-donating groups at the para position.[11]

2. α,α-Dihalogenation using Hypervalent Iodine Reagents: For the synthesis of gem-dihalogenated building blocks, which can serve as bioisosteres for carbonyl groups, hypervalent iodine reagents provide a metal-free alternative.[12] Treating a diazoacetate derivative with iodobenzene dichloride or iodotoluene difluoride, catalyzed by a Lewis acid or base, yields the corresponding gem-dichloro or gem-difluoro products rapidly and under mild conditions.[12]

3. Synthesis from Halogenated Benzyl Halides: An alternative strategy is to construct the phenylacetate core from a pre-halogenated starting material. A classic example is the reaction of a halogenated benzyl halide (e.g., 4-chlorobenzyl chloride) with carbon monoxide in a biphasic aqueous/organic system. This reaction, catalyzed by a cobalt hydrocarbonyl salt and a phase-transfer catalyst, produces the corresponding halogenated phenylacetic acid salt.[13]

Key Coupling Reactions: Building Molecular Complexity

Once synthesized, these building blocks are incorporated into larger molecules primarily through cross-coupling reactions. The halogen atom on the phenyl ring serves as a versatile handle for C-C and C-N bond formation, while the α-position of the acetate group offers another site for functionalization.

Palladium-Catalyzed α-Arylation: The palladium-catalyzed α-arylation of esters is a powerful method for creating a quaternary center and linking the phenylacetate core to another aryl or heteroaryl moiety.[14][15] This reaction typically involves the coupling of an ester enolate with an aryl halide. Modern catalyst systems, often employing bulky, electron-rich phosphine ligands (e.g., P(t-Bu)₃, BrettPhos) or N-heterocyclic carbenes (NHCs), have made this transformation highly general and tolerant of a wide range of functional groups.[14][15][16]

The general workflow for utilizing these building blocks via α-arylation is depicted below.

Caption: Diagram 2: A typical experimental workflow for the palladium-catalyzed α-arylation of a halogenated phenylacetate building block.

Suzuki-Miyaura Cross-Coupling: The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling reaction in drug discovery for constructing biaryl scaffolds.[17] A halogenated phenylacetate (e.g., methyl 4-bromophenylacetate) can be coupled with an aryl or vinyl boronic acid (or ester) in the presence of a palladium catalyst and a base to form a new C-C bond at the site of the halogen.[17][18] The reactivity of the C-X bond (I > Br > Cl) allows for potential site-selective couplings in polyhalogenated systems.[19]

The catalytic cycle for this cornerstone reaction is illustrated below.

Caption: Diagram 3: The fundamental catalytic cycle of the Suzuki-Miyaura cross-coupling reaction, a key strategy for elaborating halogenated phenylacetate building blocks.

Pillar 3: Field-Proven Protocols and Applications

The true value of a building block is demonstrated by its application. Halogenated phenylacetates have been successfully incorporated into a variety of biologically active molecules.

Detailed Experimental Protocol: Palladium-Catalyzed α-Arylation

This protocol describes a representative procedure for the mono-arylation of a tert-butyl phenylacetate derivative, adapted from methodologies developed by Hartwig and Buchwald.[14]

Objective: To synthesize tert-butyl 2-(4-bromophenyl)-2-phenylacetate.

Reagents & Equipment:

-

tert-Butyl phenylacetate

-

1,4-Dibromobenzene

-

Palladium(II) acetate (Pd(OAc)₂)

-

Tri-tert-butylphosphine (P(t-Bu)₃)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous toluene

-

Schlenk flask or oven-dried reaction vial with stir bar

-

Inert atmosphere supply (Nitrogen or Argon)

-

Standard glassware for workup and purification

Procedure:

-

Catalyst Preparation (Inert Atmosphere): In a glovebox or under a positive pressure of inert gas, add Pd(OAc)₂ (0.02 mmol, 1 mol%) and P(t-Bu)₃ (0.04 mmol, 2 mol%) to the reaction vessel.

-

Reagent Addition: To the vessel, add NaOtBu (2.8 mmol, 1.4 equiv.), followed by 1,4-dibromobenzene (2.2 mmol, 1.1 equiv.).

-

Rationale: NaOtBu is a strong, non-nucleophilic base required to deprotonate the α-carbon of the ester, forming the reactive enolate. An excess is used to drive the equilibrium.

-

-

Solvent and Substrate: Add anhydrous toluene (5 mL), followed by tert-butyl phenylacetate (2.0 mmol, 1.0 equiv.) via syringe.

-

Rationale: Anhydrous solvent is critical to prevent quenching of the base and enolate.

-

-

Reaction: Seal the vessel and heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

-

Workup: Cool the reaction to room temperature. Quench with a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

-

Validation: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). This step is essential for a self-validating protocol.

Case Studies: Halogenated Phenylacetates in Action

The strategic use of these building blocks has led to the development of potent modulators of various biological targets.

-

Aldose Reductase Inhibitors: A series of benzyloxyphenylacetic acids, including halogenated derivatives, were synthesized and evaluated as aldose reductase inhibitors for the potential treatment of diabetic complications.[20] The study highlighted the critical role of the phenylacetic acid core for activity.[20]

-

Anticancer Agents: Novel platinum(IV) complexes incorporating halogenated phenylacetic acid derivatives as axial ligands have demonstrated superior cytotoxicity against a panel of cancer cell lines, including cisplatin-resistant variants.[6][9] Complexes with 4-fluorophenylacetic acid and 4-bromophenylacetic acid were particularly potent, with one derivative showing 1700-fold greater potency than cisplatin in a prostate cancer cell line.[9]

-

Progesterone Receptor Antagonists: Progesterone derivatives substituted at the C-17 position with halogenated phenylacetates were found to be potent and selective progesterone receptor (PR) antagonists.[21] The presence and position of the halogen atom on the phenylacetate moiety significantly influenced binding activity, with a meta-fluorine atom providing optimal results.[21]

The table below summarizes key data from one of these case studies.

Table 1: Cytotoxicity of Platinum(IV) Complexes with Halogenated Phenylacetate Ligands

| Complex ID | Halogenated Ligand | Cell Line (Prostate) | GI₅₀ Value (nM)[9] | Fold-Improvement vs. Cisplatin |

|---|---|---|---|---|

| 4 | 4-Fluorophenylacetic acid | Du145 | 0.7 | ~1700x |

| 6 | 4-Bromophenylacetic acid | Du145 | N/A (Potent) | N/A |

| Cisplatin | N/A | Du145 | 1200 | 1x |

Data extracted and compiled from reference[9]. "N/A (Potent)" indicates high activity was reported without a specific value for this cell line in the abstract.

Conclusion and Future Outlook

Halogenated phenylacetate building blocks represent a powerful convergence of two highly effective strategies in medicinal chemistry: the use of a privileged scaffold and the strategic application of halogenation. These building blocks provide researchers with a versatile platform to modulate physicochemical properties, introduce new binding interactions, and enhance metabolic stability. The well-established synthetic routes to access them, combined with robust and predictable cross-coupling chemistries, ensure their utility in modern drug discovery campaigns. As our understanding of the subtle roles of halogens—particularly the halogen bond—continues to deepen, the rational design and application of these tailored building blocks will undoubtedly continue to fuel the discovery of the next generation of innovative therapeutics.

References

- Lu, Y., et al. (2010). Halogen atoms in the modern medicinal chemistry: hints for the drug design. Current Drug Targets, 11, 00-00.

- Tao, J., Tran, R., & Murphy, G. K. (2013). Dihaloiodoarenes: α,α-Dihalogenation of Phenylacetate Derivatives. Journal of the American Chemical Society, 135(43), 16312-16315.

- Leite, A. C. L. (2010). Halogen Atoms in the Modern Medicinal Chemistry: Hints for the Drug Design.

- Wilcken, R., et al. (2013). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry, 56(4), 1363-1388.

- Brown, J. T., & Goss, R. J. M. (2018). Halogenase engineering and its utility in medicinal chemistry. RSC Chemical Biology.

- TutorChase. Why are halogens important in the pharmaceutical industry? TutorChase.

- Makhoba, X. H., et al. (2022). Bioactive Platinum(IV)

- Rakowitz, D., et al. (2006). Synthesis of novel phenylacetic acid derivatives with halogenated benzyl subunit and evaluation as aldose reductase inhibitors. European Journal of Pharmaceutical Sciences, 27(2-3), 188-193.

- Makhoba, X. H., et al. (2022). Bioactive Platinum(IV)

- Cabeza, M., et al. (2008). Synthesis and biological effect of halogen substituted phenyl acetic acid derivatives of progesterone as potent progesterone receptor antagonists. The Journal of Steroid Biochemistry and Molecular Biology, 111(3-5), 232-239.

- CN104496809A - Synthesis method of drug intermediate phenyl acetate.

- Drug Modifications to Improve Stability. Chemistry LibreTexts.

- US4128572A - Process for preparing phenylacetic acid.

- Jørgensen, M., et al. (2002). A Palladium-Catalyzed Coupling of Aryl Halides and Ester Enolates. Journal of the American Chemical Society, 124(42), 12557-12565.

- Pola, S., et al. (2020). Efficient α-selective chlorination of phenylacetic acid and its para-substituted analogues. RSC Advances, 10(10), 5959-5963.

- Ruiz-Castillo, P., & Buchwald, S. L. (2016). Palladium-catalyzed alpha-arylation of carbonyl compounds and nitriles. Chemical Reviews, 116(19), 12564-12649.

- Sharma, I., & Giri, R. (2022). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups.

- Samid, D., et al. (1992). Phenylacetate: a novel nontoxic inducer of tumor cell differentiation. Cancer Research, 52(7), 1988-1992.

- Navarro, O., et al. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry, 69(9), 3173-3180.

- Wikipedia. Phenylacetic acid. Wikipedia.

- ChemTalk. Metal-Catalyzed Cross-Coupling Reactions. ChemTalk.

- Ghaffari, B., & Scott, G. R. (2019). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Synthesis, 51(1), 1-20.

Sources

- 1. Halogen atoms in the modern medicinal chemistry: hints for the drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Halogenase engineering and its utility in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tutorchase.com [tutorchase.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. Phenylacetate: a novel nontoxic inducer of tumor cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Phenylacetic acid - Wikipedia [en.wikipedia.org]

- 9. Bioactive Platinum(IV) Complexes Incorporating Halogenated Phenylacetates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Efficient α-selective chlorination of phenylacetic acid and its para-substituted analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Dihaloiodoarenes: α,α-Dihalogenation of Phenylacetate Derivatives [organic-chemistry.org]

- 13. US4128572A - Process for preparing phenylacetic acid - Google Patents [patents.google.com]

- 14. Substituted arene synthesis by carbonyl or carboxyl compound α-arylation [organic-chemistry.org]

- 15. Palladium-catalyzed alpha-arylation of carbonyl compounds and nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes [organic-chemistry.org]

- 17. Metal-Catalyzed Cross-Coupling Reactions | ChemTalk [chemistrytalk.org]

- 18. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Synthesis of novel phenylacetic acid derivatives with halogenated benzyl subunit and evaluation as aldose reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Synthesis and biological effect of halogen substituted phenyl acetic acid derivatives of progesterone as potent progesterone receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Methyl 4,5-dichloro-2-fluorophenylacetate safety data sheet (SDS)

An In-Depth Technical Guide to the Safe Handling of Methyl 4,5-dichloro-2-fluorophenylacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Chemistry of a Novel Intermediate

This compound is a substituted phenylacetate derivative, a class of compounds frequently utilized as key building blocks in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). Its unique substitution pattern—featuring two chlorine atoms and a fluorine atom on the phenyl ring—imparts specific reactivity and electronic properties that are valuable in medicinal chemistry and materials science. However, these same structural features necessitate a thorough understanding of its potential hazards to ensure safe handling and use in a laboratory setting.

This guide serves as a comprehensive technical resource on the safety profile of this compound. In the absence of a specific, publicly available Safety Data Sheet (SDS) for this exact compound (CAS No. 1360888-51-7), this document synthesizes data from structurally analogous chemicals, including other halogenated phenylacetates and related fluorinated aromatics. The principles outlined herein are grounded in established chemical safety protocols and toxicological data for similar functional groups, providing a robust framework for risk assessment and management.

Part 1: Hazard Identification and Classification

Based on the analysis of related chemical structures, this compound should be treated as a hazardous substance. The likely GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification is summarized below. The causality stems from the halogenated aromatic ring, which is often associated with irritation and toxicity, and the general profile of acute toxicity for many organic intermediates.

Table 1: Anticipated GHS Hazard Classification

| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[1] | GHS07 | Warning |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[2][3] | GHS07 | Warning |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation.[1][2][3] | GHS07 | Warning |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled.[1] | GHS07 | Warning |

| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation.[2][3] | GHS07 | Warning |

Visualization: GHS Hazard Communication

This diagram illustrates the standard GHS labels that should be anticipated for this compound based on its structural analogues.

Caption: Anticipated GHS Label Elements for the compound.

Part 2: Toxicological Profile and Mechanistic Insights

Understanding why a compound is hazardous is critical for fostering a true safety culture. The toxicological concerns for this compound are multifaceted:

-

Dermal and Mucous Membrane Irritation : Halogenated aromatic compounds are often lipophilic, allowing them to penetrate the outer layers of the skin and disrupt cellular membranes, leading to irritation.[1][2][3] This is a common property for compounds with multiple halogen substituents on a benzene ring.

-

Systemic Toxicity : If absorbed through the skin, inhaled, or ingested, the compound can enter the bloodstream. The ester moiety can be hydrolyzed by metabolic enzymes (esterases) in the liver and blood plasma to yield 4,5-dichloro-2-fluorophenylacetic acid and methanol. While the parent acid's toxicity is not fully characterized, systemic exposure to halogenated aromatics can potentially lead to target organ damage with prolonged or repeated exposure.[4]

-

Inhalation Hazard : As a volatile organic compound, its vapors can cause respiratory tract irritation.[3] Fine mists or aerosols generated during handling would present a more significant inhalation risk.

-

Combustion Hazards : The most severe, acute hazard arises from thermal decomposition. In a fire, this compound will break down and release highly toxic and corrosive gases, including hydrogen chloride (HCl), hydrogen fluoride (HF), carbon monoxide (CO), and carbon dioxide (CO2). Inhalation of these decomposition products can cause severe respiratory damage.

Part 3: Risk Assessment and Control Measures

A proactive approach to safety is paramount. Before any experiment, a thorough risk assessment should be conducted.

Visualization: Chemical Risk Assessment Workflow

Sources

Strategic Sourcing & Technical Profile: Methyl 4,5-dichloro-2-fluorophenylacetate

The following technical guide details the sourcing, quality assurance, and synthetic utility of Methyl 4,5-dichloro-2-fluorophenylacetate, a specialized fluorinated building block used in advanced medicinal chemistry and agrochemical discovery.

Executive Summary

This compound (CAS: 1804421-25-7) is a high-value halogenated phenylacetic acid derivative. Its specific substitution pattern—a fluorine atom at the ortho position combined with two chlorine atoms at the para and meta positions—imparts unique electronic and steric properties. This scaffold is increasingly utilized in the design of kinase inhibitors , agro-chemicals (specifically PPO inhibitors), and metabolically stable bioisosteres .

This guide provides researchers with a verified supply chain strategy for USA and European markets, a self-validating quality assurance protocol to detect common regioisomeric impurities, and a technical overview of its synthetic utility.

Chemical Identity & Technical Specifications

This molecule serves as a lipophilic, electron-deficient building block. The fluorine atom at the C2 position modulates the acidity of the benzylic protons and influences the conformation of the side chain through the gauche effect, while the dichloro-substitution increases metabolic stability against oxidative metabolism.

| Feature | Specification |

| IUPAC Name | Methyl 2-(4,5-dichloro-2-fluorophenyl)acetate |

| CAS Number | 1804421-25-7 (Ester) / 289039-49-2 (Parent Acid) |

| Molecular Formula | C₉H₇Cl₂FO₂ |

| Molecular Weight | 237.05 g/mol |

| Physical State | White to off-white crystalline solid or low-melting solid |

| Solubility | Soluble in DCM, EtOAc, MeOH; Insoluble in Water |

| Key Impurities | Methyl 2,4-dichloro-5-fluorophenylacetate (Regioisomer) |

Strategic Sourcing: Verified Suppliers (USA & Europe)

Sourcing this intermediate requires vigilance regarding regioisomeric purity . Many generic suppliers synthesize this via electrophilic aromatic substitution, which can yield mixtures of the 4,5-dichloro and 2,4-dichloro isomers. The suppliers listed below are categorized by their ability to provide analytically characterized material.

Tier 1: Primary Research Suppliers (High Purity / Stocked)

| Region | Supplier | Catalog / Grade | Strategic Note |

| USA | AK Scientific | Cat# 4191EG (95%+) | Best for Quick Turnaround. Stocks inventory in San Francisco Bay Area. Reliable COA for research scale (1g - 25g). |

| USA | Ambeed | Cat# A1064606 (Acid) | Best for Bulk Precursors. Often stocks the parent acid (CAS 289039-49-2), which can be esterified in-house if the ester is out of stock. |

| Europe | Fluorochem (UK) | Fluorinated Specialist | Top EU Recommendation. Specializes in fluorinated intermediates. High probability of correct regioisomer assignment due to internal NMR QC. |

| Europe | Enamine (Latvia/UA) | Building Block | Best for Library Synthesis. Offers the compound as part of their "REAL" database; excellent for parallel chemistry campaigns. |

| Global | Combi-Blocks | QA-Verified | High Reliability. Known for rigorous QC. If they list it, the structure is usually verified by NMR. |

Tier 2: Bulk & Custom Synthesis (Kg Scale)

For process chemistry or pilot plant needs, catalog suppliers are often too expensive.

-

Apollo Scientific (UK): Excellent sourcing network for scaling up fluorinated aromatics from 100g to 1kg.

-

Matrix Scientific (USA): Good for hard-to-find intermediates if Tier 1 is out of stock.

Sourcing Advisory: Always request a ¹H NMR spectrum before purchasing >10g. Do not rely solely on HPLC purity, as regioisomers often co-elute on standard C18 columns.

Quality Assurance Framework: A Self-Validating System

The primary risk with this compound is the presence of the 2,4-dichloro-5-fluoro isomer, which is a common byproduct of the chlorination of 2-fluorophenylacetic acid derivatives.

Protocol: Regioisomer Discrimination via ¹H NMR

This protocol allows you to validate the material yourself.

-

Solvent: Dissolve 10 mg of sample in CDCl₃.

-

Acquisition: Run a standard ¹H NMR (400 MHz or higher).

-

Analysis of Aromatic Region (6.8 - 7.6 ppm):

-

Target (4,5-dichloro-2-fluoro): You should see two distinct doublets (or a doublet and a doublet of doublets) for the aromatic protons.

-

H3 (Proton between F and Cl): Look for a doublet with a large coupling constant (

Hz). -

H6 (Proton adjacent to acetate): Look for a smaller coupling (

Hz).

-

-

Impurity (2,4-dichloro-5-fluoro): This isomer will show different splitting patterns due to the different spatial relationship between the fluorine and the protons. Specifically, the proton para to the fluorine often appears as a doublet with a distinct coupling constant (

Hz).

-

Visual QC Workflow

Figure 1: Decision tree for validating regioisomeric purity using ¹H NMR spectroscopy.

Synthetic Utility & Applications

This compound is a versatile scaffold. The ester moiety serves as a "handle" for further functionalization, while the halogenated core provides metabolic robustness.

Core Applications

-

Kinase Inhibitors: The 4,5-dichloro-2-fluoro motif is a bioisostere for other di-halogenated phenyl rings found in inhibitors of MEK , BRAF , and EGFR . The fluorine atom can lock the conformation of the inhibitor in the active site via intramolecular hydrogen bonding or dipole interactions.

-

Agrochemicals (PPO Inhibitors): This scaffold is structurally related to the "phenyl ring" portion of Protoporphyrinogen Oxidase inhibitors (herbicides). The specific halogen pattern is critical for potency and selectivity against crop enzymes.

-

Claisen Condensations: The methyl ester is an ideal substrate for Claisen condensations to form

-keto esters, which are precursors to isoxazoles and pyrazoles (common in drug discovery).

Synthetic Pathway: From Precursor to Product

The most reliable synthesis starts from 4,5-dichloro-2-fluoroaniline, utilizing a Sandmeyer reaction to install the nitrile, followed by hydrolysis and esterification.

Figure 2: Reliable synthetic route avoiding regioisomer formation common in direct electrophilic chlorination.

Safety & Handling

-

Hazards: Irritant to eyes, respiratory system, and skin.[1][2]

-

Storage: Store in a cool, dry place (2-8°C recommended for long-term stability to prevent hydrolysis).

-

Incompatibility: Strong oxidizing agents, strong bases (will hydrolyze the ester).

References

-

AK Scientific Product Record. this compound (Cat# 4191EG). Retrieved from .

-

PubChem Compound Summary. 4,5-Dichloro-2-fluorobenzoic acid (Parent Structure).[1] National Center for Biotechnology Information. Retrieved from .

-

Thermo Fisher Scientific / Alfa Aesar. 4-Fluorophenylacetic acid derivatives (General Chemistry). Retrieved from .

-

Fluorochem UK. Fluorinated Intermediates Catalog. Retrieved from .

Sources

Technical Monograph: Methyl 4,5-dichloro-2-fluorophenylacetate

Part 1: Core Directive & Strategic Significance

This guide serves as a definitive technical reference for Methyl 4,5-dichloro-2-fluorophenylacetate , a highly specialized intermediate used in the synthesis of complex pharmaceutical scaffolds. Unlike generic phenylacetates, the specific 4,5-dichloro-2-fluoro substitution pattern confers unique electronic and steric properties, making it a critical building block for Prostaglandin D2 receptor (CRTH2) antagonists , Bcl-2 family inhibitors , and advanced agrochemicals requiring metabolic stability.

The presence of the fluorine atom at the ortho position (relative to the acetate tail) facilitates specific intramolecular cyclizations (e.g., to indoles or oxindoles), while the dichloro motif increases lipophilicity (LogP) and blocks metabolic oxidation at the para and meta positions.

Part 2: Physicochemical Profile & Identity[1]

Expert Insight: In process development, the methyl ester is often preferred over the ethyl ester due to higher atom economy and slightly faster hydrolysis rates in downstream saponification steps. However, it requires careful handling to avoid hydrolysis during storage.

| Property | Value | Technical Note |

| CAS Number | 1804421-25-7 | Primary Identifier |

| Molecular Formula | C₉H₇Cl₂FO₂ | |

| Molecular Weight | 237.06 g/mol | |

| Appearance | White to Off-White Solid | Low melting point solid (approx. 35-40°C) or oil depending on purity. |

| Boiling Point | ~280°C (Predicted) | High vacuum distillation required for purification. |

| Solubility | DCM, EtOAc, THF, MeOH | Insoluble in water. Hydrolyzes slowly in moist air. |

| Key Reactivity | Nucleophilic Substitution (SNAr), α-Alkylation | The 2-fluoro position is activated for SNAr if the ring is further electron-deficient. |

Part 3: Retrosynthetic Logic & Synthesis Strategy

To synthesize this compound with high purity (>98%), we avoid the classical cyanidation of benzyl halides due to safety concerns and impurity profiles. Instead, the Palladium-Catalyzed

Synthesis Pathway (Graphviz)

Figure 1: Modern synthetic route utilizing Pd-catalyzed arylation to bypass toxic cyanide chemistry.

Part 4: Experimental Protocols

Synthesis of this compound

Methodology: Pd-Catalyzed

Step 1: Coupling Reaction

-

Setup: In a flame-dried 3-neck flask, charge 1-bromo-4,5-dichloro-2-fluorobenzene (1.0 equiv), dimethyl malonate (1.2 equiv), and Cs₂CO₃ (1.5 equiv) in anhydrous 1,4-dioxane (0.5 M).

-

Catalyst: Add Pd(dba)₂ (2 mol%) and Xantphos (3 mol%) under a nitrogen stream.

-

Reaction: Heat to 100°C for 12-16 hours. Monitor by HPLC for consumption of the aryl bromide.

-

Workup: Cool to RT, filter through a celite pad to remove inorganic salts. Concentrate the filtrate to yield the crude aryl malonate.

Step 2: Decarboxylation (Krapcho Conditions)

-

Setup: Dissolve the crude aryl malonate in DMSO (wet, containing 1-2 equiv of water) and add LiCl (2.0 equiv).

-

Reaction: Heat to 140°C. The reaction will evolve CO₂ gas (ensure proper venting). Monitor until the starting material converts to the mono-ester.

-

Quench & Isolation:

-

Cool to RT.

-

Dilute with water and extract with Ethyl Acetate (3x).

-

Wash organic layer with brine to remove DMSO.

-

Dry over MgSO₄ and concentrate.

-

-

Purification: Flash column chromatography (Hexanes/EtOAc 9:1) yields the title compound as a white solid/oil.

Experimental Workflow Diagram

Figure 2: Step-by-step experimental workflow for the isolation of high-purity ester.

Part 5: Analytical Validation (Self-Validating System)

To ensure the protocol was successful, the isolated product must meet these specific spectroscopic criteria. Any deviation suggests impurity (e.g., residual malonate or decarboxylated toluene byproduct).

-

¹H NMR (400 MHz, CDCl₃):

-

δ 3.72 (s, 3H): Methyl ester singlet. Diagnostic: If this integrates to <3H or is split, hydrolysis has occurred.

-

δ 3.68 (s, 2H): Benzylic methylene protons. Diagnostic: Must be a sharp singlet. A doublet implies coupling to F (rare for 4-bond) or impurity.

-

δ 7.20 - 7.50 (m, 2H): Aromatic protons. Pattern depends on F-coupling (

).

-

-

¹³C NMR:

-

Look for the carbonyl peak at ~170 ppm .

-

Look for the C-F doublet splitting in the aromatic region (~158 ppm,

Hz).

-

Part 6: Safety & Handling

-

Hazard Identification: Irritant (Skin/Eye).[1] The compound is an alkylating agent precursor; handle with gloves.

-

Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). Moisture sensitive (hydrolysis to acid).

-

Spill Response: Absorb with sand/vermiculite. Do not use water (generates HCl/HF if combustion occurs).

References

-

PubChem. 4,5-Dichloro-2-fluorobenzoic acid (Precursor CID). National Library of Medicine. Available at: [Link]

- Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews.

Sources

Methodological & Application

Application Notes and Protocols for the Esterification of 4,5-dichloro-2-fluorophenylacetic acid

Executive Summary

4,5-dichloro-2-fluorophenylacetic acid is a substituted aromatic carboxylic acid whose ester derivatives are of significant interest in medicinal chemistry and materials science. The electronic properties imparted by the halogen substituents—two chlorine atoms and a fluorine atom—necessitate careful consideration of the esterification methodology. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of esters from this valuable starting material. We present three distinct, validated protocols—Fischer-Speier, Steglich, and (Trimethylsilyl)diazomethane-mediated esterification—each suited for different experimental scales and substrate sensitivities. The rationale behind procedural steps, safety protocols, and characterization techniques are detailed to ensure reproducible, safe, and efficient synthesis.

Introduction and Method Selection Rationale

The esterification of a carboxylic acid is a fundamental transformation in organic synthesis. For a substrate like 4,5-dichloro-2-fluorophenylacetic acid, the presence of electron-withdrawing halogen atoms can influence the reactivity of the carboxyl group. While this effect is generally modest for a phenylacetic acid derivative where the phenyl ring and carboxyl group are separated by a methylene spacer, selecting the appropriate esterification method is crucial for achieving high yields and purity.

This guide details three robust methods:

-